Journal Name:Journal of Cluster Science
Journal ISSN:1040-7278
IF:3.447
Journal Website:http://www.springerlink.com/content/1040-7278/
Year of Origin:1990
Publisher:Springer New York
Number of Articles Per Year:149
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2013-03-13 , DOI: 10.1039/C3EM00076A
We used a high-volume air sampler in the summer of 2007 and the winter of 2008 at ten Japanese sites (Sapporo, Sendai, Maebashi, Tsukuba, Shinjuku, Sagamihara, Shizuoka, Touhaku, Kitakyushu, and Kagoshima) to collect total suspended particulate (TSP) and gaseous matter for evaluation. We evaluated the transformation frequency at the tumor promotion stage of these samples in a cell transformation assay using Bhas 42 cells, which were established from BALB/c 3T3 cells transfected with the v-Ha-ras oncogene. All samples collected from the gaseous matter were negative for transformed foci. There were several patterns of transformation frequency at the tumor promotion stage by area for the TSP samples. At Sapporo, the transformation frequency at the tumor promotion stage was remarkably higher in winter than in summer as well as in winter at the other sites. At six urban cities from Sendai to Shizuoka, the levels of transformed frequencies per μg of suspended particulates in winter were almost the same, and were higher than those of the remaining three sites. At three sites, Touhaku, Kitakyushu and Kagoshima, the transformation results in winter were judged as negative. The characteristics of the transformed frequencies of the compounds adsorbed on particulate matter at the sampling sites were significant in winter. We also studied the correlation between the transformation frequency at the tumor promotion stage of the TSP samples and the results of quantitative analysis of 16 polyaromatic hydrocarbons (PAHs) at the ten sites. We found that the transformation frequency at the tumor promotion stage of airborne samples could not be predicted based on the quantitative results of the PAHs in those samples. These data suggest that direct risk assessment of air samples with a bioassay is more valuable than quantitative analysis of compounds such as PAHs for predicting carcinogenicity.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2012-12-13 , DOI: 10.1039/C2EM30566F
Mycotoxins are produced by certain plant or foodstuff moulds under growing, transport or storage conditions. They are toxic for humans and animals, some are carcinogenic. Methods to monitor occupational exposure to seven of the most frequently occurring airborne mycotoxins have been characterized and validated. Experimental aerosols have been generated from naturally contaminated particles for sampler evaluation. Air samples were collected on foam pads, using the CIP 10 personal aerosol sampler with its inhalable health-related aerosol fraction selector. The samples were subsequently solvent extracted from the sampling media, cleaned using immunoaffinity (IA) columns and analyzed by liquid chromatography with fluorescence detection. Ochratoxin A (OTA) or fumonisin and aflatoxin derivatives were detected and quantified. The quantification limits were 0.015 ng m−3 OTA, 1 ng m−3 fumonisins or 0.5 pg m−3 aflatoxins, with a minimum dust concentration level of 1 mg m−3 and a 4800 L air volume sampling. The methods were successfully applied to field measurements, which confirmed that workers could be exposed when handling contaminated materials. It was observed that airborne particles may be more contaminated than the bulk material itself. The validated methods have measuring ranges fully adapted to the concentrations found in the workplace. Their performance meets the general requirements laid down for chemical agent measurement procedures, with an expanded uncertainty less than 50% for most mycotoxins. The analytical uncertainty, comprised between 14 and 24%, was quite satisfactory given the low mycotoxin amounts, when compared to the food benchmarks. The methods are now user-friendly enough to be adopted for personal workplace sampling. They will later allow for mycotoxin occupational risk assessment, as only very few quantitative data have been available till now.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2014-06-09 , DOI: 10.1039/C4EM00174E
The membrane bioreactor (MBR) activated sludge process is being applied more and more for wastewater treatment due to its high treatment efficiency and low space requirement. However, the usefulness of the MBR process in low-temperature zones is less studied than that under normal conditions. This study determined the effect of low temperature (∼13 °C) operation on MBR performance and activated sludge characteristics. When the wastewater temperature decreased from 22 °C to 13 °C, the average effluent COD concentration increased from (10 ± 5) to (25 ± 4) mg L−1 and the nitrogen removal efficiency appeared not to be affected. The abundance and diversity of nitrifying bacteria such as Nitrosospira (ammonia-oxidizing bacteria) and Nitrospira (nitrite-oxidizing bacteria) in the activated sludge were reduced under low temperature exposure. The total biomass concentration decreased from about 10 000 mg COD L−1 at room temperature to 8200 mg COD L−1 at 13 °C at the same solid retention time. Furthermore, the sludge became bulking at 13 °C with a significant increase in the sludge volume index. The resultant sludge bulking was accompanied by accelerated membrane fouling resulting in a two-fold increase in the frequency of membrane cleaning. The results suggest that the performance of the MBR activated sludge process deteriorated at low wastewater temperatures even though the effluent water quality was still good enough for its applications in low temperature zones.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2018-08-03 , DOI: 10.1039/C8EM00255J
Weak bonds between molecular segments and between separate molecules of natural organic matter (OM) govern OM solubility, adsorption, supramolecular association in solution, and complexation with metal ions and oxides. We tested the hypothesis that especially strong hydrogen bonds, known as (negative) charge-assisted hydrogen bonds, (−)CAHB, contribute significantly to OM cohesion and play a role in the water solubility of solid-phase OM. The (−)CAHB, exemplified by structures such as (–CO2⋯H⋯O2C–)− and (–CO2⋯H⋯O–)−, may form between weak acids with similar proton affinity, and is shorter, more covalent, and much stronger than ordinary hydrogen bonds. Using a high-organic reference soil, we show that (−)CAHBs within the solid OM phase (intra-OM) are disrupted by solutions of aliphatic and aromatic acids, resulting in enhanced solubility of OM. The aromatic acids included naturally occurring plant exudate compounds. At constant pH and ionic strength, OM solubility increased with added organic acid concentration and molecular weight. Polar compounds incapable of forming (−)CAHBs, such as alkanols, acetonitrile, and dimethyl sulfoxide, were ineffective. Solubility enhancement showed behavior consistent with (−)CAHB theory and published observations-namely, (i) that formate is more effective than acetate due to its tendency to form stronger (−)CAHBs; (ii) that solubility enhancement peaks at pH ∼5–6, where the product of the concentration of the interacting carboxylate ions reaches a maximum; and (iii) that elution of acetate or formate through soil columns releases hydroxide ion, consistent with formation of (−)CAHBs between added acid and free weak acid groups on the solid OM. The results support the hypothesis that the (−)CAHB contributes to the cohesion of OM in the solid state.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2021-08-04 , DOI: 10.1039/D1EM00178G
Chlorpyrifos (CP) is a class of organophosphorus (OP) pesticides, which find extensive applications as acaricide, insecticide and termiticide. The use of CP has been indicated in environmental contamination and disturbance in the biogeochemical cycles. CP has been reported to be neurotoxic and has a detrimental effect on immunological and psychological health. Therefore, it is necessary to design and develop effective degradation methods for the removal of CP from the environment. In the past few years, physicochemical (advanced oxidation process) and biological treatment approaches have been widely employed for the pesticide removal. However, the byproducts of this process are more toxic than the parent compound and along with an incomplete degradation of CP. This review focuses on the toxicity of CP, the sources of contamination, degradation pathways, physicochemical, biological, and nano-technology based methods employed for the degradation of CP. In addition, consolidated information on various detection methods and materials used for the detection have been provided in this review.
Journal of Cluster Science ( IF 3.447 ) Pub Date: , DOI: 10.1039/C6EM90035F
A graphical abstract is available for this content
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2013-02-18 , DOI: 10.1039/C3EM30906A
Using exhaled breath condensate (EBC) as a biological media for analysis of biomarkers of exposure may facilitate the understanding of inhalation exposures. In this study, we present method validation for the collection of EBC and analysis of metals in EBC. The collection method was designed for use in a small scale longitudinal study with the goal of improving reproducibility while maintaining economic feasibility. We incorporated the use of an Rtube with additional components as an assembly, and trained subjects to breathe into the apparatus. EBC was collected from 8 healthy adult subjects with no known elevated exposures to Mn, Cr, Ni, and Cd repeatedly (10 times) within 7 days and analyzed for these metals via ICP-MS. Method detection limits were obtained by mimicking the process of EBC collection with ultrapure water, and resulted in 46–62% of samples falling in a range less than the method detection limit. EBC metal concentrations were found to be statistically significantly associated (p < 0.05) with room temperature and relative humidity during collection, as well as with the gender of the subject. The geometric mean EBC metal concentrations in our unexposed subjects were 0.57 μg Mn per L, 0.25 μg Cr per L, 0.87 μg Ni per L, and 0.14 μg Cd per L. The overall standard deviation was greater than the mean estimate, and the major source in EBC metals concentrations was due to fluctuations in subjects' measurements over time rather than to the differences between separate subjects. These results suggest that measurement and control of EBC collection and analytical parameters are critical to the interpretation of EBC metals measurements. In particular, rigorous estimation of method detection limits of metals in EBC provides a more thorough evaluation of accuracy.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2015-01-19 , DOI: 10.1039/C3EM00631J
Chemical fingerprinting analyses of 29 hydrocarbon-contaminated soils were performed to assess the soil quality and determine the main contaminant sources. The results were compared to an assessment based on concentrations of the 16 priority polycyclic aromatic hydrocarbons pointed out by the U.S. Environmental Protection Agency (EPAPAH16) and total petroleum hydrocarbon (TPH). The chemical fingerprinting strategy proposed in this study included four tiers: (i) qualitative analysis of GC-FID chromatograms, (ii) comparison of the chemical composition of both un-substituted and alkyl-substituted polycyclic aromatic compounds (PACs), (iii) diagnostic ratios of selected PACs, and (iv) multivariate data analysis of sum-normalized PAC concentrations. The assessment criteria included quantitative analysis of 19 PACs and C1–C4 alkyl-substituted homologues of naphthalene, fluorene, dibenzothiophene, phenanthrene, pyrene, and chrysene; and 13 oxygenated polycyclic aromatic compounds (O-PACs). The chemical composition of un-substituted and alkyl-substituted PACs and visual interpretation of GC-FID chromatograms were in combination successful in differentiating pyrogenic and petrogenic hydrocarbon sources and in assessing weathering trends of hydrocarbon contamination in the soils. Multivariate data analysis of sum-normalized concentrations could as a stand-alone tool distinguish between hydrocarbon sources of petrogenic and pyrogenic origin, differentiate within petrogenic sources, and detect weathering trends. Diagnostic ratios of PACs were not successful for source identification of the heavily weathered hydrocarbon sources in the soils. The fingerprinting of contaminated soils revealed an underestimation of PACs in petrogenic contaminated soils when the assessment was based solely on EPAPAH16. As alkyl-substituted PACs are dominant in petrogenic sources, the evaluation of the total load of PACs based on EPAPAH16 was not representative. Likewise, the O-PACs are not represented in soil quality assessments based on EPAPAH16 and TPH. The ∑O-PACs ranged between <limit of detection (LOD) (0.03 mg kg−1 (dw)) and 150.61 mg kg−1 (dw). The pyrogenic contaminated soils contained considerable amount of O-PACs corresponding to between 6 and 18% of the ∑EPAPAH16.
Challenges in assessing release, exposure and fate of silver nanoparticles within the UK environment
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2013-09-02 , DOI: 10.1039/C3EM00226H
There are significant challenges in assessing the fate and exposure of nanoparticles (NPs) in the environment owing to the lack of information on their use, potential pathways and sinks in the environment. In order to better understand the environmental exposure of silver nanoparticles (AgNPs), we reviewed the uses and potential exposure sources of both Ag and AgNPs. The approach taken was to identify the range of products that utilise its properties, identify potential environmental release pathways and subsequent fate once released into the environment. We then compared measured environmental concentrations with modelled concentrations from our work and others. We estimate that within the United Kingdom (UK) a total quantity of 8.8 tonnes per year of AgNPs is released from products containing AgNPs and enters UK waste water systems. Sewage sludge was identified as an important receiving compartment. Agricultural land with sludge applied was estimated to have a yearly increase in AgNP concentration of 36 μg per kg per year. Available ecotoxicity data for soil and the predicted environmental concentrations are used to perform a risk characterisation. This work highlights the on-going challenges faced when undertaking a risk assessment of AgNPs in the environment.
Journal of Cluster Science ( IF 3.447 ) Pub Date: 2014-11-13 , DOI: 10.1039/C4EM00559G
Green chemical engineering recognises the concept of developing innovative environmentally benign technologies to protect human health and ecosystems. In order to explore this concept for minimizing industrial waste and for reducing the environmental impact of hazardous chemicals, new greener approaches need to be adopted for the extraction of heavy metals from industrial waste. In this review, a range of conventional processes and new green approaches employed for metal extraction are discussed in brief. Chelation technology, a modern research trend, has shown its potential to develop sustainable technology for metal extraction from various metal-contaminated sites. However, the interaction mechanism of ligands with metals and the ecotoxicological risk associated with the increased bioavailability of heavy metals due to the formation of metal–chelant complexes is still not sufficiently explicated in the literature. Therefore, a need was felt to provide a comprehensive state-of–the-art review of all aspects associated with chelation technology to promote this process as a green chemical engineering approach. This article elucidates the mechanism and thermodynamics associated with metal–ligand complexation in order to have a better understanding of the metal extraction process. The effects of various process parameters on the formation and stability of complexes have been elaborately discussed with respect to optimizing the chelation efficiency. The non-biodegradable attribute of ligands is another important aspect which is currently of concern. Therefore, biotechnological approaches and computational tools have been assessed in this review to illustrate the possibility of ligand degradation, which will help the readers to look for new environmentally safe mobilizing agents. In addition, emerging trends and opportunities in the field of chelation technology have been summarized and the diverse applicability of chelation technology in metal extraction from contaminated sites has also been reviewed.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
17.20 | 35 | Science Citation Index Science Citation Index Expanded | Not |
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